Hexafluoroacetone trihydrate

概要

説明

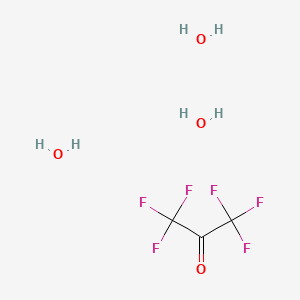

Hexafluoroacetone trihydrate is a chemical compound with the formula (CF₃)₂CO·3H₂O. It is a colorless liquid known for its strong oxidizing properties and is formed by the reaction of hexafluoroacetone with water . This compound is highly reactive and is used in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

Hexafluoroacetone trihydrate can be synthesized through several methods:

Gas-phase exchange: This method involves the reaction of hexafluoropropylene oxide with water in the presence of a catalyst.

Oxidation: Hexafluoroacetone can be prepared by the oxidation of hexafluoropropylene oxide.

Isomerization: This process involves the isomerization of hexafluoro-1,2-epoxypropane in the presence of titanium oxide or fluorinated titanium oxide catalysts.

Industrial Production Methods

The industrial production of this compound typically involves the treatment of hexachloroacetone with hydrogen fluoride (HF) to produce hexafluoroacetone, which is then hydrated to form the trihydrate . Another method involves the rearrangement of hexafluoropropylene oxide to give hexafluoroacetone, followed by hydration .

化学反応の分析

Carbonyl-Ene Reaction

HFA·3H₂O undergoes efficient carbonyl-ene reactions with alkenes under microwave or conventional heating, facilitated by molecular sieves. This reaction produces hexafluoroisopropanol (HFIP) derivatives in high yields (70–95%) .

Example Reaction:

Key Conditions:

Hydration/Dehydration Equilibrium

HFA·3H₂O exists in equilibrium with anhydrous HFA and water. The equilibrium constant () for hydration is , far exceeding acetone’s .

Dehydration Methods:

-

Acidic Dehydration : Treatment with concentrated sulfuric acid yields anhydrous HFA .

-

HF-Mediated Dehydration : Reacting with hydrogen fluoride (HF) produces a hexafluoroacetone-HF adduct, enabling anhydrous HFA recovery .

Reaction with Ammonia

HFA·3H₂O reacts with ammonia to form a hemiaminal intermediate, which dehydrates to an imine using phosphoryl chloride :

Nucleophilic Additions

The electron-deficient carbonyl group in HFA·3H₂O reacts with nucleophiles, forming lactones or amides. For example, hydroxy- and amine-substituted carboxylic acids yield cyclic esters or amides :

Applications : Synthesis of fluorinated polymers and pharmaceutical intermediates .

Photoredox-Catalyzed Deoxygenation

A novel method uses visible light and phosphine to deoxygenate HFA·3H₂O, enabling hydroxylpolyfluoroalkylation of electron-deficient alkenes :

Conditions :

Catalytic Hydrogenation

HFA·3H₂O is hydrogenated to HFIP, a precursor for the anesthetic sevoflurane. Continuous flow systems using Pd/C catalysts achieve 99% conversion and selectivity :

Optimized Parameters :

Acid-Base Reactions

HFA·3H₂O exhibits weak acidity () due to the electron-withdrawing CF₃ groups. It forms salts with strong bases (e.g., KOH) :

Comparative Reaction Data

科学的研究の応用

Synthesis of Polymers

Hexafluoroacetone trihydrate is utilized in the synthesis of various polymers. Its unique fluorinated structure enhances the thermal stability and chemical resistance of the resulting materials. For instance, it has been used in the polymerization reactions with activated and non-activated aromatic monomers, leading to the development of fluorinated polymers with superior properties .

Organic Synthesis

HFA·3H₂O serves as a versatile reagent in organic synthesis. It acts as both a protecting and activating agent, particularly in peptide synthesis. Studies have shown that it can facilitate site-selective functionalization of amino acids and peptide mimetics, enabling more efficient synthetic pathways .

Kinetic Studies

Researchers have employed this compound to study the kinetics and thermodynamics of various chemical reactions. For example, it has been used in investigations involving linkage isomerization processes, contributing to a deeper understanding of reaction mechanisms in coordination chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored as an intermediate in the synthesis of pharmaceutical compounds. Its reactivity allows for the introduction of fluorinated groups into drug candidates, which can enhance their biological activity and pharmacokinetic properties .

Environmental Applications

Recent studies have investigated the potential use of this compound in environmental chemistry, particularly in the degradation of pollutants. Its reactive nature may be harnessed to develop methods for breaking down hazardous substances .

Case Study 1: Polymerization Reactions

A study demonstrated the successful polymerization of this compound with various aromatic monomers, resulting in polymers with enhanced thermal properties. The research highlighted how the incorporation of fluorinated groups improved material stability under extreme conditions .

Case Study 2: Peptide Synthesis

In another investigation, hexafluoroacetone was utilized as a protecting group during solid-phase peptide synthesis. This approach allowed for selective functionalization and significantly improved yields compared to traditional methods .

作用機序

Hexafluoroacetone trihydrate exerts its effects primarily through its strong oxidizing properties. It acts as an electrophile, reacting vigorously with water to form a highly acidic hydrate . This reactivity allows it to participate in various chemical reactions, making it useful in synthetic chemistry and industrial applications.

類似化合物との比較

Hexafluoroacetone trihydrate can be compared with other similar compounds:

Hexafluoroacetone: Structurally similar but differs in reactivity due to the absence of hydration.

Hexafluoro-2-propanol: Formed by the reduction of hexafluoroacetone.

Hexafluoroisobutylene: A monomer used in polymer chemistry.

List of Similar Compounds

- Hexafluoroacetone

- Hexafluoro-2-propanol

- Hexafluoroisobutylene

- 1,1,1-Trifluoroacetone

- Chloropentafluoroacetone

This compound stands out due to its strong oxidizing properties and its ability to form stable hydrates, making it unique among its peers.

生物活性

Hexafluoroacetone trihydrate (HFA·3H₂O) is a derivative of hexafluoroacetone, a highly reactive compound known for its industrial applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological effects, reproductive toxicity, and potential applications in biochemical research.

This compound is a hygroscopic solid that forms when hexafluoroacetone interacts with water. It has unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity compared to its non-fluorinated counterparts like acetone. The equilibrium constant for the formation of HFA·3H₂O is notably high, indicating a strong tendency to hydrate in aqueous environments .

Acute Toxicity

The acute toxicity of this compound has been studied through various animal models. The following table summarizes key findings regarding its toxicity:

| Endpoint | Value | Study Reference |

|---|---|---|

| Oral LD50 (rat) | 191 mg/kg | |

| Inhalation LC50 (rat) | 275 ppm (3h exposure) | |

| Dermal TDLo (rat) | 55 mg/kg |

These values indicate that HFA·3H₂O poses significant risks upon exposure, particularly through inhalation and ingestion.

Reproductive Toxicity

Research has highlighted reproductive toxicity associated with this compound. In studies involving pregnant rats, exposure during critical gestational periods led to adverse outcomes:

- Maternal Effects : Reduced weight gain and increased embryolethality were observed at high concentrations (≥6.9 mg/m³). The maternal No Observed Adverse Effect Level (NOAEL) was established at 0.76 mg/m³ .

- Fetal Effects : Significant reductions in fetal weights and increased rates of malformations were documented. Notably, external developmental variations such as anasarca and skeletal variations were prevalent in the high-concentration groups .

The mechanisms underlying the biological activity of this compound involve its interaction with cellular components:

- Lipid Metabolism Alteration : Hexafluoroacetone is thought to disrupt lipid metabolism, particularly affecting sterol metabolism, which may lead to testicular atrophy observed in male rats after prolonged exposure .

- Histopathological Changes : Histological evaluations have shown that HFA·3H₂O can cause severe atrophy in seminiferous tubules, affecting spermatogenesis and leading to oligospermia or aspermia .

Applications in Biochemical Research

This compound has also been explored for its utility in biochemical applications:

- Stabilization of Peptide Structures : Studies have demonstrated that HFA·3H₂O can stabilize secondary structures such as helices and hairpins in peptides, making it a valuable cosolvent for nuclear magnetic resonance (NMR) studies .

- Chemical Synthesis : It serves as a solvent for various chemical reactions, particularly in the synthesis of complex organic compounds due to its unique solvation properties .

Case Studies

Several case studies have investigated the effects of this compound on biological systems:

- Reproductive Study in Rats : A controlled study exposed pregnant rats to varying concentrations of HFA·3H₂O during gestation. Results indicated significant developmental toxicity at higher concentrations, affirming the compound's potential teratogenic effects .

- Testicular Toxicity Assessment : In male rats subjected to long-term inhalation exposure, notable changes in testicular morphology were observed, with recovery patterns analyzed post-exposure. The findings suggested partial restoration of spermatogenesis after a recovery period but highlighted lasting impacts on fertility potential .

特性

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O.3H2O/c4-2(5,6)1(10)3(7,8)9;;;/h;3*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZAEUWCEHDROX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(F)(F)F.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

684-16-2 (Parent) | |

| Record name | 2-Propanone, hexafluoro-, trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034202692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID201334105 | |

| Record name | Hexafluoroacetone trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid or melt; mp = 18-21 deg C; [Alfa Aesar MSDS] | |

| Record name | Hexafluoroacetone trihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

34202-69-2, 13098-39-0 | |

| Record name | 2-Propanone, hexafluoro-, trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034202692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluoroacetone trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanone, hexafluoro-, trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。